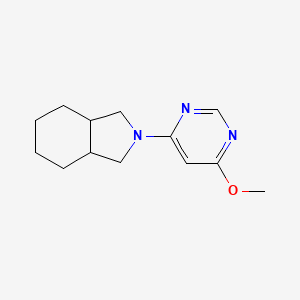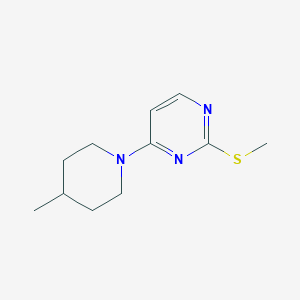![molecular formula C18H24N4O2 B6459936 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548992-39-6](/img/structure/B6459936.png)
8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Molecular Structure Analysis
Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines can vary depending on the specific structure. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Scientific Research Applications
Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activity. The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Tyrosine Kinase Inhibitor
Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 .
Cyclin-dependent Kinase (CDK4) Inhibitors
Pyrido[2,3-d]pyrimidin-7-one derivatives are also used as cyclin-dependent kinase (CDK4) inhibitors .
Biomedical Applications
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body. They have been particularly interested in pyrido[2,3-d]pyrimidine-7(8H)-ones due to the similitude with nitrogen bases present in DNA and RNA .
Drug Discovery
Pyrido[2,3-d]pyrimidines are included in the concept of privileged heterocyclic scaffolds for drug discovery probably due to their resemblance with DNA bases .
Synthesis of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones
Our group has been especially interested in the pyrido[2,3-d]pyrimidin-7(8H)-ones since the initial synthetic approach of Victory et al. to 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, controlling the transition from G1 phase to S phase. By inhibiting these kinases, the compound can halt cell cycle progression and prevent cell proliferation .
Mode of Action
The compound binds to the ATP-binding pocket of CDK4/6, inhibiting their activity . This prevents the phosphorylation of Retinoblastoma (Rb) protein, a crucial step in the progression of the cell cycle. As a result, E2F transcription factors remain bound to hypophosphorylated Rb, inhibiting the transcription of genes required for DNA synthesis .
Biochemical Pathways
The inhibition of CDK4/6 affects the Rb-E2F pathway . This pathway is critical for cell cycle progression, and its disruption leads to cell cycle arrest in the G1 phase . The downstream effects include reduced DNA synthesis and halted cell proliferation.
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK4/6 and the subsequent cell cycle arrest . On a cellular level, this results in the prevention of cell proliferation, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors
properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-16(23)22(14-4-2-3-5-14)17-15(12)11-19-18(21-17)20-13-6-8-24-9-7-13/h10-11,13-14H,2-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWDPZKJHQNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCOCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide](/img/structure/B6459854.png)
![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)
![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)
![2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6459889.png)
![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)


![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6459948.png)
![2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B6459954.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)